molecular formula C21H21N3O4S B2703595 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451466-25-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2703595
CAS No.: 451466-25-4
M. Wt: 411.48
InChI Key: LWTADUHZHJFXTE-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a derivative of azolidin . It has been identified as a potential antibacterial agent .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research on similar quinazoline derivatives has explored their synthesis and reactions under various conditions. For instance, a study on flash vacuum pyrolysis of some hexahydroquinazolin-4(1H)-ones demonstrated various reactions including ring opening, aromatization, and retro Diels–Alder reactions, providing insights into the thermal stability and reactivity of related compounds (Peláez et al., 2008).

Biological Activities

  • Synthesis and evaluation of novel benzodioxolyl and tetrahydropyrimidine derivatives for anti-inflammatory and analgesic activities have been reported, indicating the potential for related quinazoline compounds to act as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Another study focused on the synthesis of quinazolinone analogs substituted with benzothiophene, which exhibited antibacterial and antitubercular activities, suggesting similar compounds could have applications in antimicrobial research (Rao & Subramaniam, 2015).

Herbicidal Activity

  • Research on isoindolinedione substituted benzoxazinone derivatives, incorporating a carboxylic ester group, showed that these compounds possess good herbicidal activities, indicating potential applications in agriculture for related quinazoline derivatives (Huang et al., 2009).

Antioxidant Activity

  • A study on fused heterocyclic compounds derived from tetrahydropyrimidine derivative, including 6-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, evaluated their antioxidant activities. This suggests that the compound may also possess antioxidant properties, which could be of interest for pharmaceutical applications (Salem et al., 2015).

Future Directions

The future directions for research on this compound are not specified in the retrieved resources. Given its potential antibacterial properties , future research could focus on further understanding its mechanism of action and potential applications in treating bacterial infections.

Mechanism of Action

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-12(2)22-19(25)14-5-6-15-16(9-14)23-21(29)24(20(15)26)10-13-4-7-17-18(8-13)28-11-27-17/h4-9,12H,3,10-11H2,1-2H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTADUHZHJFXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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